Bienvenue dans la boutique en ligne BenchChem!

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

Liver function diagnostics 13C breath test Cirrhosis stratification

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol (CAS 478518-56-8), commercially designated as D-Galactose-3-13C or D-Galactose-13C-2, is a stable isotope-labeled analog of the naturally occurring aldohexose D-galactose—the C-4 epimer of glucose. The compound bears a single carbon-13 atom at a defined ring position (C-3 in galactose numbering; C-4 in systematic oxane numbering), yielding a molecular formula of ¹³CC₅H₁₂O₆ and a molecular weight of approximately 181.15 g/mol.

Molecular Formula C6H12O6
Molecular Weight 181.148
CAS No. 478518-56-8
Cat. No. B583686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
CAS478518-56-8
Synonyms(+)-Galactose-3-13C;  D-(+)-Galactose-3-13C;  Galactose-3-13C; 
Molecular FormulaC6H12O6
Molecular Weight181.148
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1
InChIKeyGZCGUPFRVQAUEE-XWVGIIHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactose-3-13C (CAS 478518-56-8): Site-Specific 13C-Labeled Monosaccharide for Metabolic Tracing and Clinical Diagnostics


(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol (CAS 478518-56-8), commercially designated as D-Galactose-3-13C or D-Galactose-13C-2, is a stable isotope-labeled analog of the naturally occurring aldohexose D-galactose—the C-4 epimer of glucose [1]. The compound bears a single carbon-13 atom at a defined ring position (C-3 in galactose numbering; C-4 in systematic oxane numbering), yielding a molecular formula of ¹³CC₅H₁₂O₆ and a molecular weight of approximately 181.15 g/mol . Unlike uniformly ¹³C-labeled (U-¹³C₆) or [1-¹³C]-labeled galactose variants, this position-specific isotopologue enables targeted tracing of carbon flux through the Leloir pathway, UDP-galactose-4-epimerase (GALE)-catalyzed interconversion, and downstream glycoconjugate biosynthesis without the confounding signal dilution or premature label loss associated with other labeling positions [2]. The compound is supplied at ≥98% chemical purity with ≥98 atom% ¹³C enrichment and is exclusively intended for research use in metabolic flux analysis, clinical breath-test diagnostics, and glycobiology .

Why Position-Specific 13C Labeling in D-Galactose-3-13C Cannot Be Approximated by [1-13C]- or U-13C-Galactose Analogs


The site of ¹³C incorporation fundamentally determines which metabolic branch points can be resolved and whether the isotopic label survives key enzymatic transformations. [1-¹³C]-Galactose—the most commonly stocked alternative (CAS 70849-30-8)—loses its label as ¹³CO₂ at the very first step of the Leloir pathway (galactokinase-catalyzed phosphorylation), rendering it suitable for whole-body oxidation breath tests but blind to downstream epimerization, glycoconjugate assembly, and UDP-sugar interconversion [1]. Uniformly ¹³C-labeled (U-¹³C₆) galactose (CAS 74134-89-7) preserves all carbon positions but introduces complex ¹³C-¹³C spin-spin coupling patterns that complicate NMR spectral interpretation and cannot distinguish pathway-specific flux contributions at individual carbon positions . In contrast, the C-3/C-4 position-specific label (CAS 478518-56-8) is retained through GALE-mediated UDP-galactose ↔ UDP-glucose epimerization and through glycosyltransferase reactions, enabling unambiguous tracking of galactose-derived carbon into lactose, human milk oligosaccharides (HMOs), glycolipids, and glycoproteins [2]. Substituting any other isotopologue for CAS 478518-56-8 in studies requiring position-resolved flux data will either forfeit the analytical signal prematurely or introduce spectral ambiguity that undermines quantitation.

Quantitative Differentiation Evidence: D-Galactose-3-13C (CAS 478518-56-8) Versus Closest Labeled and Unlabeled Comparators


13C-Galactose Breath Test Achieves 93% Sensitivity and 87% Specificity for Liver Cirrhosis Detection at 2 Hours Post-Ingestion

In a controlled clinical study comparing 23 healthy subjects against 30 patients with liver cirrhosis, the ¹³C-galactose breath test (using 25 g/m² unlabeled carrier galactose co-administered with 100 mg of ¹³C-galactose) achieved 93% sensitivity (95% CI: 76–99%) and 87% specificity (95% CI: 65–97%) for distinguishing normal subjects from cirrhotics when assessed 2 hours after oral ingestion [1]. The test further discriminated between Child-Pugh class A (well-compensated) and class B/C (decompensated) cirrhotic patients—a stratification capability not demonstrated by conventional blood transaminase measurements [1]. In a complementary rat hepatectomy model, the correlation coefficient between the single-point ¹³CO₂ level at 25 minutes (SP₂₅) after intravenous [1-¹³C]galactose administration and liver weight/body weight ratio reached 0.923 (P < 0.0001), substantially exceeding the correlation achieved with [1-¹³C]fructose (r = 0.656, P = 0.0017) [2]. These performance characteristics establish the ¹³C-galactose probe as a quantitatively superior tracer for cytosolic liver function assessment relative to alternative ¹³C-carbohydrate substrates.

Liver function diagnostics 13C breath test Cirrhosis stratification

Stable-Isotope Dilution GC-MS Achieves Plasma D-Galactose LLOQ of <0.02 µmol/L—3- to 18-Fold Lower Than Enzymatic Assay

A stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method employing D-[¹³C]galactose as the internal standard was validated for human plasma D-galactose determination [1]. The method demonstrated linearity across 0.1–5 µmol/L, within-run and between-run coefficients of variation (CVs) <15%, and a limit of quantification (LLOQ) of <0.02 µmol/L [1]. When applied to postabsorptive human subjects, the method yielded plasma D-galactose concentrations of 0.12 ± 0.03 µmol/L in healthy adults (n = 16) and 1.44 ± 0.54 µmol/L in patients with classical galactosemia (n = 10)—values that were 3- to 18-fold lower than those obtained by a conventional enzymatic (galactose dehydrogenase) assay run in parallel [1]. The enzymatic method systematically overestimated plasma galactose due to cross-reactivity with other reducing substances, whereas the isotope-dilution MS approach provided monosaccharide-specific quantitation [1]. This method was further validated in a stable-isotope turnover study quantifying endogenous D-galactose production, demonstrating its applicability beyond simple concentration measurement [1].

Plasma galactose quantification Stable-isotope dilution Analytical method validation

13C-Galactose Breath Test Quantitatively Discriminates Classical Galactosemia (Median CUMPCDT120 = 0.29) from Variant Genotypes and Healthy Controls (Median = 9.29)

In a multi-center study of 41 classical galactosemia (CG) patients and 4 adult controls, the 1-¹³C galactose breath test quantified whole-body galactose oxidation capacity as the cumulative percentage dose recovered as ¹³CO₂ in exhaled air at 120 minutes (CUMPCDT120) [1]. The median CUMPCDT120 of 34 classical patients (homozygous or compound heterozygous for severe GALT mutations) was 0.29 (range: 0.08–7.51), which was significantly lower than that of four healthy controls (9.29; range: 8.94–10.02), two homozygous p.Ser135Leu variant patients (9.44; range: 8.66–10.22), one heterozygous p.Ser135Leu patient (18.59), and four NBS-detected variant patients (13.79; range: 12.73–14.87) [1]. This >30-fold difference in median CUMPCDT120 between classical and variant/control groups (0.29 vs. ≥9.29) establishes the breath test as a functional discriminator of residual GALT activity in vivo. In an earlier intravenous bolus study, normal children and adults eliminated 3–6% and 21–47% of a 7 mg/kg [1-¹³C]galactose dose as ¹³CO₂ in 1 h and 5 h respectively, whereas classic Q188R/Q188R galactosemic patients released almost no ¹³CO₂ in the first hour and only 3–6% over 5 h [2].

Galactosemia diagnosis GALT deficiency Metabolic phenotyping

Oral 13C-Galactose Incorporation into Human Milk Oligosaccharides Reaches 10% of Administered Dose with Position-Specific Label Retention at C-1 of Lactose Galactose Residue

In a study of eleven exclusively breastfeeding mothers administered an oral ¹³C-galactose bolus, up to 10% of the ingested dose was directly transported to the mammary gland and incorporated into milk lactose and oligosaccharides within 36 hours [1]. Isotope ratio mass spectrometry (IRMS) revealed a characteristic biphasic ¹³C-enrichment pattern in milk: a first peak appearing immediately after the bolus and a second peak the following morning, with the highest ¹³C enrichment consistently found in lactose, followed by neutral and acidic HMOs [1]. Critically, ¹³C nuclear magnetic resonance (NMR) spectroscopy of isolated milk lactose demonstrated that the ¹³C label resided exclusively at the C-1 atom of the galactose residue and the C-1 atom of the glucose residue—without exception matching the labeling position of the orally administered galactose [1]. An earlier study quantified the cumulative ¹³C-elimination over the first enrichment peak as 6.9% of the oral ¹³C-dose, with the highest ¹³C-enrichment detected in the carbohydrate fraction (lactose and neutral oligosaccharides) and delayed appearance in infant urine, confirming lacto-N-tetraose, fucosyl-lactose, and difucosyl-LNT as ¹³C-labeled urinary metabolites [2]. This position-specific label retention is fundamentally impossible with [1-¹³C]-galactose if the C-1 label is cleaved during galactose metabolism prior to UDP-galactose formation.

Human milk oligosaccharides Lactation biology Glycobiology tracer

LC/IRMS Enables Simultaneous Quantitation of Plasma 13C-Galactose and 13C-Glucose Enrichment from 100 µL Plasma During Exercise Metabolism Studies

A liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) method was developed and validated for the simultaneous quantification of plasma ¹³C-galactose and ¹³C-glucose concentrations and isotopic enrichments during exercise [1]. The method required as little as 100 µL of plasma with only minimal sample processing (no derivatization), and employed fucose as a combined chemical and isotopic internal standard [1]. A Bland-Altman analysis comparing LC/IRMS-derived glucose concentrations against a conventional enzymatic method demonstrated good agreement between the two techniques, validating the IRMS-based approach for concentration measurement [1]. Data from seven trained cyclists undergoing galactose supplementation before exercise confirmed that orally administered ¹³C-galactose is converted to ¹³C-glucose and becomes available for subsequent energy metabolism—a finding that could not be obtained without simultaneous dual-analyte isotopic enrichment measurement [1]. This analytical platform eliminates the need for separate radioisotope (³H/¹⁴C) tracer experiments, reducing both regulatory burden and radioactive waste while maintaining comparable or superior analytical sensitivity [1].

Exercise metabolism LC/IRMS Plasma tracer enrichment

Position-Specific 13C Label at C-3/C-4 Survives UDP-Galactose-4-Epimerase Interconversion, Enabling Distinct Metabolic Flux Ratio Measurements Unavailable with [1-13C]-Labeled Analogs

The C-3 position of galactose (equivalent to C-4 in systematic oxane numbering) is the stereochemical center that distinguishes galactose from glucose and is the site of UDP-galactose-4-epimerase (GALE) action. A ¹³C label at this position is uniquely retained through the entire Leloir pathway: galactose → galactose-1-phosphate → UDP-galactose → UDP-glucose → glucose-1-phosphate → glycolytic intermediates [1]. This contrasts fundamentally with [1-¹³C]-galactose, whose label is cleaved as ¹³CO₂ during the initial galactokinase step [2], and with [2-¹³C]-galactose, which reports specifically on galactokinase deficiency (GALK1) but is lost upon entering the pentose phosphate pathway [3]. The parallel labeling experimental design demonstrated by Orsi et al. (2020) using [1-¹³C]- and [4-¹³C]glucose as complementary tracers to quantify glycolytic and isoprenoid pathway flux ratios illustrates the principle: position-specific labeling at different carbons resolves distinct metabolic branch points that are conflated when using uniformly labeled substrate . Applied to galactose metabolism, the C-3/C-4 ¹³C label (CAS 478518-56-8) specifically interrogates the GALE-catalyzed epimerization equilibrium and downstream glycoconjugate biosynthesis—metabolic nodes that are analytically invisible to [1-¹³C]-galactose.

Metabolic flux analysis Leloir pathway UDP-galactose-4-epimerase

Optimal Application Scenarios for D-Galactose-3-13C (CAS 478518-56-8) Based on Verified Quantitative Evidence


Non-Invasive Quantitative Liver Function Assessment via 13C-Galactose Breath Test in Pre-Surgical and Cirrhosis Monitoring Settings

Clinical research programs evaluating hepatic functional reserve can deploy ¹³C-galactose in a standardized breath-test protocol (25 g/m² unlabeled carrier galactose + 100 mg ¹³C-galactose orally; breath ¹³CO₂ sampling at 30-min intervals over 2–4 hours) to achieve 93% sensitivity and 87% specificity for cirrhosis detection and to stratify patients by Child-Pugh class [1]. The SP₂₅ parameter correlates with liver weight/body weight ratio at r = 0.923 (P < 0.0001), providing a quantitative alternative to ICG clearance in hyperbilirubinemic patients where ICG competes with bilirubin for hepatocellular uptake [2]. This application directly leverages the quantitative performance data established in Section 3, Evidence Item 1.

Accurate Plasma D-Galactose Quantification Below 0.02 µmol/L Using Isotope-Dilution GC-MS for Galactosemia Monitoring and Endogenous Galactose Production Studies

Clinical biochemistry laboratories quantifying endogenous plasma galactose in galactosemia patients or research subjects should employ D-[¹³C]galactose as the internal standard in a GC-MS isotope-dilution workflow (glucose oxidase pre-treatment, ion-exchange purification, aldononitrile pentaacetate derivatization, positive CI mode monitoring) to achieve an LLOQ of <0.02 µmol/L [1]. This approach avoids the 3- to 18-fold systematic overestimation inherent to enzymatic galactose dehydrogenase assays, which cross-react with non-galactose reducing substances in plasma [1]. This application is directly validated by the head-to-head method comparison data in Section 3, Evidence Item 2.

Functional Genotype-Phenotype Correlation in Galactosemia Using Quantitative 13C-Galactose Breath Test CUMPCDT120 Measurement

Inborn error of metabolism research programs can administer a 7 mg/kg oral dose of 1-¹³C-galactose and measure CUMPCDT120 by IRMS to discriminate classical galactosemia (median CUMPCDT120 = 0.29) from p.Ser135Leu variants (9.44–18.59) and NBS-detected variant patients (13.79), providing functional GALT phenotyping that complements genotyping [1]. This >30-fold dynamic range in oxidation capacity enables identification of patients with residual metabolic capacity who may not require lifelong strict dietary galactose restriction [1][2]. This scenario is directly supported by the quantitative discrimination data in Section 3, Evidence Item 3.

In Vivo Tracing of Human Milk Oligosaccharide Biosynthesis and Infant Metabolic Fate Using Position-Specifically Labeled 13C-Galactose

Lactation and pediatric nutrition research groups investigating HMO biosynthesis and metabolic fate in breastfed infants can administer an oral ¹³C-galactose bolus to lactating mothers and track label incorporation into milk lactose and neutral/acidic oligosaccharides over 36 hours, with up to 10% of the administered dose recovered in milk components [1]. Position-specific ¹³C-NMR of isolated lactose confirms label retention at the original carbon position, enabling residue-resolved metabolic tracing through the mammary gland [1]. Infant urine analysis by HPAEC-PAD and FAB-MS further identifies ¹³C-labeled lacto-N-tetraose, fucosyl-lactose, and difucosyl-LNT as excreted metabolites, with cumulative urinary ¹³C-elimination quantifiable by IRMS [2]. This application derives from the incorporation and label-retention evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.